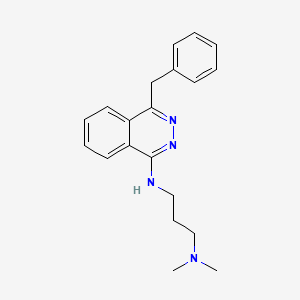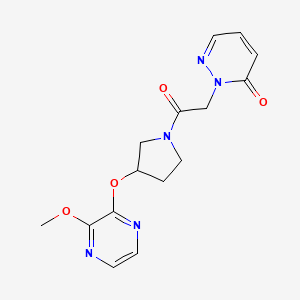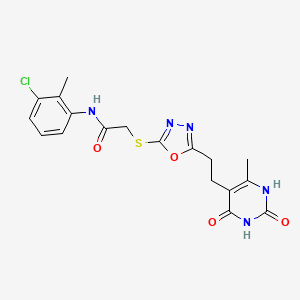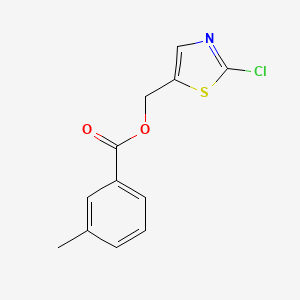
N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine, also known as BPDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPDP is a heterocyclic compound that contains a phthalazine ring, which is a fused aromatic ring system.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The condensation reactions involving derivatives similar to N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine have been a subject of interest due to their potential to form various heterocyclic compounds. For instance, the condensation of phthalic anhydride with 1,3-propanediamine can lead to the formation of complex heterocycles, indicating the potential utility of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine in synthesizing novel compounds with potentially significant biological or material properties (Gaozza, Grinberg, & Lamdan, 1972).
Material Science and Polymer Development
The structural motif present in N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine has been explored for the development of high-performance polymers. For example, aromatic polyamides incorporating unsymmetrical diamines containing the phthalazinone moiety have been synthesized, leading to polymers with high thermal stability and solubility in various solvents. This research indicates the compound's utility in creating materials with desirable physical properties for industrial applications (Cheng, Jian, & Mao, 2002).
Molecular Interactions and Supramolecular Chemistry
The study of molecular interactions, especially in the context of hydrogen bonding and weak intermolecular forces, is another area where derivatives of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine show promise. Research into multi-component molecular solids has highlighted the role of strong hydrogen bonds and weaker C-H⋯F and C-H⋯O interactions in forming supramolecular structures, suggesting potential applications in designing novel crystal architectures and materials (Wang, Hu, Wang, Liu, & Huang, 2014).
Sensing and Separation Technologies
The compound's structural framework has been utilized in the development of metal-organic frameworks (MOFs) for sensing and separation applications. Anionic MOFs with mesoporous structures have been constructed, demonstrating capabilities in separating large molecules based on ionic selectivity. Additionally, these MOFs exhibit solvatochromic behavior, making them potential candidates for sensing small molecules (Sun, Wang, Qin, Jin, Su, Huang, & Shao, 2013).
Eigenschaften
IUPAC Name |
N-(4-benzylphthalazin-1-yl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCLFHBJAVGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)



![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)


![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)